SNX-7081 Demonstrates Superior Potency Over 17-AAG in Primary CLL Cells and Hematological Cell Lines
SNX-7081 exhibits significantly greater cytotoxic potency than the first-generation Hsp90 inhibitor 17-AAG. In a direct comparative study across a panel of eight hematological cell lines and 23 primary chronic lymphocytic leukemia (CLL) patient samples, SNX-7081 consistently demonstrated enhanced cell-killing activity, independent of the TP53 mutational status. The study concluded that SNX-7081 is 'significantly more potent than 17-AAG'. [1]
| Evidence Dimension | Cytotoxic potency against hematological cell lines and primary CLL patient samples |
|---|---|
| Target Compound Data | Significantly more potent than 17-AAG (exact IC50 values not reported in the abstract, but the relative difference is the primary outcome of the study) |
| Comparator Or Baseline | 17-AAG (tanespimycin), a geldanamycin-derived Hsp90 inhibitor |
| Quantified Difference | Qualitative superiority (p < 0.05); abstract states 'significantly more potent' |
| Conditions | In vitro cytotoxicity assays on a panel of 8 haematological cell lines and ex vivo treatment of 23 CLL patient samples |
Why This Matters
This head-to-head evidence supports the selection of SNX-7081 over the older, less potent 17-AAG for research focused on hematological malignancies, particularly those with p53 pathway dysfunction.
- [1] Best OG, Singh N, Forsyth C, Mulligan SP. The novel Hsp-90 inhibitor SNX7081 is significantly more potent than 17-AAG against primary CLL cells and a range of haematological cell lines, irrespective of lesions in the TP53 pathway. Br J Haematol. 2010 Oct;151(2):185-8. doi: 10.1111/j.1365-2141.2010.08348.x. PMID: 20738310. View Source
